molecular formula C28H14BrNO4 B13769678 2-Bromo-1,1'-iminodianthraquinone CAS No. 6545-54-6

2-Bromo-1,1'-iminodianthraquinone

Cat. No.: B13769678
CAS No.: 6545-54-6
M. Wt: 508.3 g/mol
InChI Key: KCGYYLQGHPDLNE-UHFFFAOYSA-N
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Description

2-Bromo-1,1'-iminodianthraquinone is a brominated anthraquinone derivative characterized by a bromine substituent at the 2-position and an imino (-NH-) bridge linking two anthraquinone moieties. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for dyes, pharmaceuticals, and functional materials.

Properties

CAS No.

6545-54-6

Molecular Formula

C28H14BrNO4

Molecular Weight

508.3 g/mol

IUPAC Name

2-bromo-1-[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione

InChI

InChI=1S/C28H14BrNO4/c29-20-13-12-19-23(28(34)17-9-4-2-7-15(17)26(19)32)24(20)30-21-11-5-10-18-22(21)27(33)16-8-3-1-6-14(16)25(18)31/h1-13,30H

InChI Key

KCGYYLQGHPDLNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1’-iminodianthraquinone typically involves the bromination of 1,1’-iminodianthraquinone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,1’-iminodianthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-1,1’-iminodianthraquinone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1’-iminodianthraquinone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imino group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Amino-2,4-Dibromoanthraquinone (CAS 81-49-2)

  • Molecular Formula: C₁₄H₇Br₂NO₂
  • Substituents: Bromine at positions 2 and 4; amino group at position 1.
  • Properties: Higher bromination increases molecular weight and lipophilicity compared to mono-bromo derivatives. Applications: Used in dye synthesis due to its stability and chromophoric anthraquinone core .

2-Bromoanthraquinone

  • Properties: Water solubility is low (similar to 2-bromo-1,3-dimethylbenzene in , <0.46 mmol/l), typical of halogenated aromatics. Applications: Intermediate for synthesizing dyes (e.g., 1,4-dihydroxy-2-bromoanthraquinone) and pharmaceuticals (e.g., antidiabetic agents) .

Di-2-bromo-phenanthraquinone

  • Properties: Melting point: 275°C (higher than many anthraquinone derivatives due to increased symmetry and halogen content) . Likely applications: Functional materials or pigments requiring thermal stability.
  • Key Difference: Phenanthraquinone’s fused-ring system differs from the anthraquinone-imino-anthraquinone scaffold, impacting conjugation and electronic properties.

1-Amino-2-Bromo-4,8-Dihydroxy-5-Methylaminoanthraquinone (CAS 27312-17-0)

  • Substituents: Bromine at position 2; amino, hydroxyl, and methylamino groups at positions 1, 4, 8, and 3.
  • Properties: Enhanced solubility in aqueous media due to hydroxyl and amino groups. Applications: Potential use in biomedical research, leveraging its redox-active anthraquinone core .
  • Key Difference: The multifunctional substituents in this compound enable diverse interactions (e.g., hydrogen bonding, chelation), whereas 2-Bromo-1,1'-iminodianthraquinone’s imino bridge may favor supramolecular assembly.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Substituents Melting Point (°C) Water Solubility Primary Applications
2-Bromo-1,1'-iminodianthraquinone Not provided Br (2), imino bridge Not available Likely low Dyes, pharmaceuticals
1-Amino-2,4-Dibromoanthraquinone C₁₄H₇Br₂NO₂ Br (2,4), NH₂ (1) Not provided Low Dye synthesis
2-Bromoanthraquinone C₁₄H₇BrO₂ Br (2) Not provided <0.46 mmol/l Pharmaceuticals, dyes
Di-2-bromo-phenanthraquinone Not provided Br (2,2') on phenanthraquinone 275 Not available Functional materials
1-Amino-2-Bromo-4,8-Dihydroxy-... C₁₅H₁₀BrN₂O₄ Br (2), NH₂ (1), OH (4,8), NHCH₃ (5) Not provided Moderate (polar groups) Biomedical research

Research Findings and Trends

Solubility and Bioactivity: Brominated anthraquinones with non-polar substituents (e.g., 2-Bromoanthraquinone) exhibit low water solubility, aligning with their use in hydrophobic matrices like dyes. In contrast, hydroxyl or amino groups (e.g., in CAS 27312-17-0) improve solubility, expanding applications to aqueous systems .

Thermal Stability: Halogenation generally increases melting points (e.g., di-2-bromo-phenanthraquinone at 275°C), suggesting that 2-Bromo-1,1'-iminodianthraquinone may also exhibit high thermal stability, suitable for high-temperature processes .

Functional Versatility: The imino bridge in the target compound could enable unique reactivity, such as forming coordination polymers or serving as a ligand in catalysis, a feature absent in simpler bromoanthraquinones .

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